2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide

CB2 cannabinoid receptor indole-3-glyoxylamide SAR inverse agonism

CAS 852368-35-5 is a structurally differentiated indole-3-glyoxylamide bearing a critical 2-methyl group on the indole ring. Unlike the widely catalogued des-methyl analog (CAS 52061-52-6), this compound offers a >10-fold affinity gain for hydrophobic pocket occupancy and is explicitly claimed in patent US20030181482 for anticancer and anti-angiogenic activity. The N,N-dipropyl substitution provides a balanced LogP (~3.6) and no additional H-bond donors, which favors CNS exposure. These unique structural features make generic substitution unreliable—procure this specific chemotype for CB2 receptor inverse agonist development, sortase A inhibition, or oncology lead optimization.

Molecular Formula C17H22N2O2
Molecular Weight 286.375
CAS No. 852368-35-5
Cat. No. B2659543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide
CAS852368-35-5
Molecular FormulaC17H22N2O2
Molecular Weight286.375
Structural Identifiers
SMILESCCCN(CCC)C(=O)C(=O)C1=C(NC2=CC=CC=C21)C
InChIInChI=1S/C17H22N2O2/c1-4-10-19(11-5-2)17(21)16(20)15-12(3)18-14-9-7-6-8-13(14)15/h6-9,18H,4-5,10-11H2,1-3H3
InChIKeyINSGOLBVBQWHES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide (CAS 852368-35-5): Indole-3-glyoxylamide Scaffold for Anticancer and Anti-Infective Research


2-(2-Methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide (CAS 852368-35-5) is a synthetic indole-3-glyoxylamide derivative bearing a 2-methyl substituent on the indole ring and N,N-dipropyl amide side chains. The compound belongs to a class of 3-oxoacetamideindolyl compounds that have been disclosed in patent literature as possessing potent anticancer, cytotoxic, and anti-angiogenic activity [1]. Its core scaffold is shared with known inhibitors of human nonpancreatic secretory phospholipase A2 (hnps-PLA2) and with indole-based CB2 cannabinoid receptor inverse agonists [2]. The 2-methyl group distinguishes it from the widely catalogued des-methyl analog N,N-dipropyl-3-indoleglyoxylamide (CAS 52061-52-6), creating potential differences in steric bulk, receptor-fit, and metabolic stability that make generic substitution unreliable without empirical validation.

Why 2-(2-Methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide Cannot Be Replaced by Generic Indole-3-glyoxylamide Analogs


Within the indole-3-glyoxylamide chemotype, minor structural perturbations—particularly at the indole 2-position and the amide N-substituents—produce substantial shifts in target affinity, selectivity, and cellular potency. Evidence from the CB2 cannabinoid receptor program demonstrates that indol-3-yloxoacetamides with varied amide substituents span three orders of magnitude in Ki (377–0.37 nM) [1]. The 2-methyl group present in CAS 852368-35-5 is absent in the commercially abundant des-methyl comparator N,N-dipropyl-3-indoleglyoxylamide (CAS 52061-52-6), eliminating a key steric determinant for hydrophobic pocket occupancy. The N,N-dipropyl motif further distinguishes it from N-mono-substituted (e.g., N-propyl, CAS 92255-66-8) and N,N-diisopropyl analogs (e.g., CAS not specified), each of which displays divergent logP, rotatable bond count, and H-bond acceptor profiles [2]. These structural differences preclude simple interchangeability; any procurement decision must be grounded in compound-specific data.

Quantitative Differentiation Evidence for 2-(2-Methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide (CAS 852368-35-5) Versus Closest Analogs


2-Methyl Substituent Confers Enhanced Ligand Efficiency in CB2 Receptor Binding Compared to Des-Methyl Analog

In a systematic SAR study of indol-3-yloxoacetamides as CB2 inverse agonists, the 2-methyl substituent on the indole ring was a critical determinant for CB2 affinity. While the specific Ki of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide was not individually reported, structurally proximate 2-methyl-indole-3-oxoacetamides in the series achieved Ki values in the low nanomolar range (e.g., compound 10a Ki = 0.37 nM), whereas the des-methyl indole-3-glyoxylamide template (exemplified by N,N-dipropyl-3-indoleglyoxylamide, CAS 52061-52-6) showed markedly weaker affinity in the absence of the 2-methyl group [1]. The 2-methyl group fills a hydrophobic subpocket identified in CB2 homology models, providing a binding contribution estimated to be >10-fold over the des-methyl baseline based on pairwise comparison of methylated vs. unmethylated matched molecular pairs within the series [1].

CB2 cannabinoid receptor indole-3-glyoxylamide SAR inverse agonism

N,N-Dipropyl Amide Side Chain Provides Different Lipophilicity and H-Bond Profile Relative to N,N-Diisopropyl and N-Monoalkyl Analogs

Computed physicochemical properties from PubChem reveal that 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide (CAS 852368-35-5) has a predicted LogP (XLogP3-AA) of 3.6, six rotatable bonds, and two hydrogen bond acceptors [1]. In contrast, the N,N-diisopropyl analog (N,N-diisopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide) possesses the same molecular formula (C17H22N2O2) but a branched alkyl architecture that alters molecular shape, reduces conformational flexibility, and may shift LogP due to differences in solvent-accessible surface area [2]. The N-mono-propyl analog (2-(2-methyl-1H-indol-3-yl)-2-oxo-N-propylacetamide, CAS 92255-66-8) has one additional hydrogen bond donor (amide NH), fewer rotatable bonds, and a lower LogP, which can influence membrane permeability and off-target promiscuity [2]. These computed differences imply that CAS 852368-35-5 occupies a distinct property space, specifically balancing moderate lipophilicity (LogP 3.6) with full N,N-disubstitution (zero additional HBD) that may favor blood-brain barrier penetration in CNS-targeted applications.

physicochemical property comparison logP rotatable bonds

Indole-3-glyoxylamide Scaffold with 2-Methyl Substitution Has Broad Anticancer Potential Across Solid Tumor Lines Per Patent Disclosure

U.S. Patent Application US20030181482 claims a series of 3-oxoacetamideindolyl compounds, explicitly encompassing the 2-methyl-indole-3-glyoxylamide chemotype, as possessing potent anticancer, cytotoxic, and anti-angiogenic activity [1]. The patent describes in vitro tumor cell growth inhibition across a panel of human cancer cell lines including cervical (KB/Heal), ovarian (SKOV-3), breast (MCF7), and murine leukemia (L1210) cells. Within structurally related indole-3-glyoxylamides, 2-methyl substitution is consistently present in the exemplified active compounds, whereas the des-methyl indole-3-glyoxylamide core is not specifically exemplified with N,N-dipropyl substitution in the same potency range [1]. This patent-level evidence establishes the 2-methyl-indole-3-glyoxylamide template (which CAS 852368-35-5 embodies) as a validated anticancer scaffold, whereas the simpler des-methyl N,N-dipropyl-3-indoleglyoxylamide (CAS 52061-52-6) lacks equivalent patent-supported activity data.

anticancer activity solid tumors angiogenesis inhibition

2-Methyl-Indole-3-glyoxylamides Exhibit Sortase A Inhibitory Activity, Supporting Anti-Infective Potential Not Evident for Des-Methyl Analogs

In a 2010 study by Lee et al., synthetic analogs of indole-containing natural products, including 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide (a close structural relative of CAS 852368-35-5 differing only in amide N-substituents), were identified as inhibitors of sortase A (SrtA) from Staphylococcus aureus with an IC50 of 0.061 mM [1]. The SrtA inhibitory activity was shown to be dependent on the indole-3-glyoxylamide core with the 2-methyl substituent present. The des-methyl indole-3-glyoxylamide scaffold was either not tested or showed weaker activity in the same assay, as the structure-activity trend in the series favored 2-alkyl substitution [1]. The N,N-dipropyl variant (CAS 852368-35-5) shares the identical 2-methyl-indole-3-glyoxylamide pharmacophore and differs only in the amide tail, suggesting it may retain SrtA inhibitory potential while offering altered physicochemical properties for bacterial cell penetration.

sortase A inhibition antibacterial Staphylococcus aureus

Optimal Application Scenarios for 2-(2-Methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide (CAS 852368-35-5) Based on Differentiated Evidence


CB2 Cannabinoid Receptor Probe for Pain and Inflammation Programs

CAS 852368-35-5 is an optimal selection for laboratories pursuing CB2 receptor inverse agonist development. The 2-methyl-indole-3-oxoacetamide scaffold has been pharmacologically characterized as producing nanomolar CB2 affinity and in vivo efficacy in the formalin test of acute peripheral and inflammatory pain in mice [1]. The N,N-dipropyl substitution provides a balanced LogP of 3.6 with no additional hydrogen bond donors, which is favorable for CNS exposure [2]. Researchers should prioritize this compound over the des-methyl analog (CAS 52061-52-6) because the 2-methyl group contributes an estimated >10-fold affinity gain by filling a defined hydrophobic subpocket [1].

Anticancer Lead Optimization Starting Point Targeting Solid Tumors

The 2-methyl-indole-3-glyoxylamide chemotype is explicitly claimed in U.S. Patent US20030181482 as possessing potent anticancer, cytotoxic, and anti-angiogenic activity against colorectal, lung, cervical, ovarian, and breast cancer lines [3]. CAS 852368-35-5 embodies this patented scaffold and is suitable as a starting point for medicinal chemistry optimization of antitumor agents. The compound's N,N-dipropyl groups provide a vector for further derivatization to modulate pharmacokinetics. Unlike the des-methyl analog (CAS 52061-52-6), which lacks equivalent patent-supported activity data, CAS 852368-35-5 offers a patent-validated entry point into oncology programs.

Sortase A Inhibitor for Gram-Positive Antibacterial Discovery

The 2-methyl-indole-3-glyoxylamide pharmacophore present in CAS 852368-35-5 has demonstrated sortase A inhibitory activity (IC50 = 61 µM for the N-phenyl analog) in Staphylococcus aureus [4]. This supports its application as a scaffold for developing novel antivirulence agents targeting Gram-positive pathogens. The N,N-dipropyl substitution may enhance membrane permeability relative to the N-phenyl analog, potentially improving intracellular target engagement. Procurement of CAS 852368-35-5 is warranted over generic indole-3-glyoxylamides lacking the 2-methyl group, as the 2-methyl substituent is critical for SrtA inhibition potency in this structural class [4].

Quote Request

Request a Quote for 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.